molecular formula C8H7N5 B2957453 2-(azidomethyl)-1H-benzo[d]imidazole CAS No. 66894-26-6

2-(azidomethyl)-1H-benzo[d]imidazole

Cat. No.: B2957453
CAS No.: 66894-26-6
M. Wt: 173.179
InChI Key: APIBGQDLQSXNOW-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of azido compounds and benzimidazoles It is characterized by the presence of an azidomethyl group attached to the benzimidazole ring

Scientific Research Applications

2-(Azidomethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azidomethyl)-1H-benzo[d]imidazole typically involves the reaction of 2-(chloromethyl)-1H-benzo[d]imidazole with sodium azide in a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion. The product is then isolated by extraction with diethyl ether and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Copper(I) sulfate and sodium ascorbate are commonly used catalysts for azide-alkyne cycloaddition reactions.

    Reduction: Trimethylphosphine and water are used for the Staudinger reduction.

    Oxidation: Various oxidizing agents can be employed depending on the desired product.

Major Products Formed

    Triazoles: Formed through azide-alkyne cycloaddition.

    Amines: Formed through the reduction of the azido group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azidomethyl)-1H-benzo[d]imidazole is unique due to its azidomethyl group, which allows for versatile chemical modifications and applications in click chemistry. Its ability to form stable triazole linkages and undergo reduction to amines makes it a valuable tool in various scientific fields.

Properties

IUPAC Name

2-(azidomethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5/c9-13-10-5-8-11-6-3-1-2-4-7(6)12-8/h1-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIBGQDLQSXNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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